molecular formula C9H5F3O3 B8451799 1(3H)-Isobenzofuranone, 3-hydroxy-7-(trifluoromethyl)-

1(3H)-Isobenzofuranone, 3-hydroxy-7-(trifluoromethyl)-

Cat. No.: B8451799
M. Wt: 218.13 g/mol
InChI Key: XAHCVZZZZZDFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(3H)-Isobenzofuranone, 3-hydroxy-7-(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H5F3O3 and its molecular weight is 218.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1(3H)-Isobenzofuranone, 3-hydroxy-7-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(3H)-Isobenzofuranone, 3-hydroxy-7-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5F3O3

Molecular Weight

218.13 g/mol

IUPAC Name

3-hydroxy-7-(trifluoromethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)5-3-1-2-4-6(5)8(14)15-7(4)13/h1-3,7,13H

InChI Key

XAHCVZZZZZDFIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)C(=O)OC2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N,N-diethyl-2-(trifluoromethyl)benzamide (8.0 g, 32.6 mmol) and N,N,N′N′-tetramethylethylenediamine (5.4 mL, 35.9 mmol) in 100 mL of anhydrous THF at −78° C. was added sec-butyllithium (35.9 mL of a 1.0 M solution in hexanes, 35.9 mmol) dropwise over 30 min. The reaction was stirred at −78° C. for 1 h and then there was added DMF (7.6 mL, 97.8 mmol). The reaction was stirred at −78° C. for 1 h and then was quenched with 1N HCl (25 mL). The reaction mixture was concentrated in vacuo. The residue was taken up in 6N HCl (100 mL) and stirred at 100° C. for 18 h. The reaction mixture was allowed to cool, was diluted with water and extracted with EtOAc. The organics were washed with brine, dried (MgSO4) and concentrated to afford 8.5 g of a tan solid. This material was purified by acid-base extraction as follows. The solid was dissolved in 1:1 hexane/EtOAc and extracted twice with sat'd aq NaHCO3/sat'd aq Na2CO3. The organics were discarded. The combined aqueous extracts were acidified with 12 N HCl and extracted with EtOAc. The EtOAc extracts were washed with brine, dried (MgSO4), and concentrated to afford 6.3 g (88%) of the title compound as a pale yellow powder. LRMS (ESI): 219.02 (M+H)+.
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N′N′-tetramethylethylenediamine
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7.6 mL
Type
reactant
Reaction Step Two

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